![molecular formula C5H7N3O B13982365 Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- is a heterocyclic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines. This reaction produces key intermediates that bear functional positions necessary for further transformations. The annellation to generate the maleimide moiety of the bicycle is a crucial step in the synthesis. Additionally, palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions at the C-6 position has been investigated to provide novel access to various 1,6 di-substituted derivatives .
Industrial Production Methods
While specific industrial production methods for Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is essential to achieve high yields and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed coupling reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.
Applications De Recherche Scientifique
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a phosphatase inhibitor, which can regulate various biological processes.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, as a phosphatase inhibitor, it can modulate the activity of enzymes involved in dephosphorylation processes, thereby affecting various cellular functions. Molecular docking studies have shown that it can bind to active sites of target proteins, forming essential hydrogen bonds and other interactions that stabilize the inhibitor-protein complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, often used as a CDK2 inhibitor in cancer research.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and ability to inhibit specific kinases.
6,6-Dimethyl Pyrrolo[3,4-c]pyrazole: A compound with improved inhibitory potency against multiple CDKs and antiproliferative activity against cancer cell lines
Uniqueness
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- stands out due to its unique fused bicyclic structure, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C5H7N3O |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
2,4,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyrazol-3-one |
InChI |
InChI=1S/C5H7N3O/c9-5-3-1-6-2-4(3)7-8-5/h6H,1-2H2,(H2,7,8,9) |
Clé InChI |
WYDJLBQXTFMRJA-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1)NNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



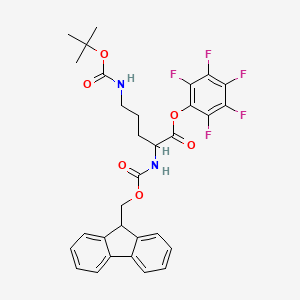
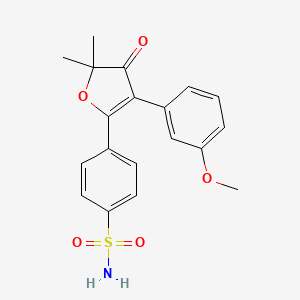
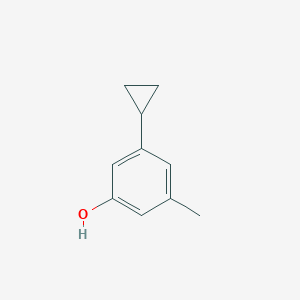

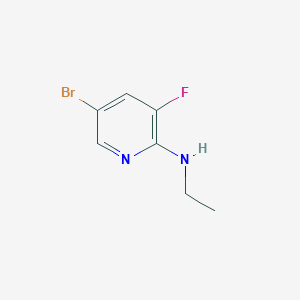
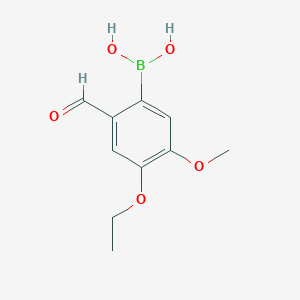
![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)



![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
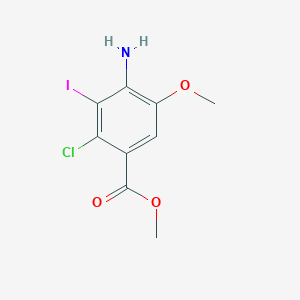
![3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B13982362.png)
